1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine
Description
1-(4-Chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a structurally complex piperazine derivative featuring three key components:
- A piperazine core, a six-membered heterocyclic ring with two nitrogen atoms.
- A 4-chlorophenyl group attached to the piperazine nitrogen, contributing hydrophobic and electron-withdrawing properties.
- A pyridine-4-carbonyl moiety substituted at the 2-position with a tetrahydropyran-4-ylmethoxy (oxan-4-ylmethoxy) group. This group enhances solubility and may influence receptor binding through hydrogen bonding .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-1-3-20(4-2-19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGISGJSKQEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-methylpiperazine
- Structure : Retains the 4-chlorophenyl group but replaces the pyridine-carbonyl with a methyl group.
- Activity : Exhibits anxiolytic effects in preclinical studies, attributed to its simpler structure and enhanced blood-brain barrier penetration .
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine
- Structure : Shares the oxan-4-ylmethoxy-pyridine group but substitutes the 4-chlorophenyl with a benzodioxolylmethyl group.
- Activity : Investigated for antimicrobial and anticancer properties due to its extended aromatic system .
- Key Difference : The benzodioxole group may enhance π-π stacking interactions with biological targets, while the pyridine-3-carbonyl alters electronic distribution compared to the target compound’s pyridine-4-carbonyl.
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
- Structure : Contains an oxan-4-ylmethyl group on a piperidine ring fused to a piperazine.
- Activity : Explored for neuroprotective effects, leveraging dual heterocyclic systems for conformational flexibility .
Functional Group Impact
- Oxan-4-ylmethoxy Group : Compared to simpler alkoxy groups (e.g., methoxy or ethoxy), the tetrahydropyran ring in the target compound improves solubility and metabolic stability due to its semi-polar nature .
- Pyridine-4-carbonyl vs. Piperidinone: Unlike 1-(4-chlorophenyl)-4-piperidinone (a ketone derivative), the pyridine-carbonyl group in the target compound introduces aromaticity and conjugation, which may enhance binding to enzymes or receptors requiring planar recognition sites .
Data Tables
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Core Structure | Substituents | Biological Activity | Unique Feature | Reference |
|---|---|---|---|---|---|
| Target Compound | Piperazine | 4-Chlorophenyl, pyridine-4-carbonyl | Under investigation | Oxan-4-ylmethoxy group | |
| 1-(4-Chlorophenyl)-4-methylpiperazine | Piperazine | 4-Chlorophenyl, methyl | Anxiolytic effects | Simpler substituent profile | |
| 1-[(Benzodioxol-5-yl)methyl]-4-(pyridine-3-carbonyl)piperazine | Piperazine | Benzodioxolylmethyl, pyridine-3-carbonyl | Antimicrobial potential | Extended aromatic system | |
| 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine | Piperidine-piperazine | Oxan-4-ylmethyl, phenyl | Neuroprotective effects | Dual heterocyclic scaffold |
Research Findings and Implications
- Receptor Specificity : The pyridine-4-carbonyl group may interact with kinases or G-protein-coupled receptors (GPCRs), as seen in structurally related compounds with pyridine moieties .
- Solubility and Bioavailability: The oxan-4-ylmethoxy group’s ether oxygen and tetrahydropyran ring enhance water solubility compared to non-ether analogs, addressing a common limitation in piperazine derivatives .
Biological Activity
The compound 1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.80 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and an oxan-4-yl methoxy pyridine moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies have shown that derivatives containing the chlorophenyl and piperazine moieties demonstrate moderate to strong antibacterial effects against several bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, which are significant targets in treating conditions like Alzheimer's disease and urinary tract infections.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antibacterial Activity
A series of tests were conducted to evaluate the antibacterial efficacy of the compound against different bacterial strains, including Salmonella typhi, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The results are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition Studies
Inhibition studies focused on acetylcholinesterase (AChE) and urease revealed significant findings:
- Acetylcholinesterase Inhibition : Compounds derived from this structure showed varying degrees of AChE inhibition, with some exhibiting IC50 values as low as 0.63 µM, indicating potent activity.
- Urease Inhibition : All tested compounds displayed strong inhibitory activity against urease, which is crucial for managing certain infections.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study synthesized several derivatives based on the piperazine structure and tested their antibacterial properties. The most active compounds showed significant inhibition against Salmonella typhi with an MIC value of 32 µg/mL. -
In Silico Docking Studies :
Molecular docking simulations provided insights into the interaction mechanisms between the compound and target proteins. Binding affinities were calculated, indicating favorable interactions with key amino acid residues. -
Pharmacological Implications :
The pharmacological behavior of this compound suggests potential applications in treating bacterial infections and neurological disorders due to its dual action as an antibacterial agent and enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
